

Application Notes and Protocols for Dissolving Chmfl-flt3-122 in DMSO

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to dissolving the potent and selective FLT3 inhibitor, **Chmfl-flt3-122**, in dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for preparing accurate and stable stock solutions for use in various research and drug development applications.

Chemical Properties and Solubility

Chmfl-flt3-122 is a potent and orally available FLT3 kinase inhibitor.[1][2] It presents as a solid powder and is soluble in DMSO.[1][3] Several suppliers report high solubility in DMSO, enabling the preparation of concentrated stock solutions.

Table 1: Physicochemical and Solubility Data for Chmfl-flt3-122



Parameter	Value	Source
Molecular Weight	471.55 g/mol	[4]
Molecular Formula	C26H29N7O2	
Appearance	Solid powder	[1]
Solubility in DMSO	Up to 125 mg/mL (265.08 mM)	[4]
100 mg/mL	[5]	
100 mM		
Storage (Powder)	-20°C for long term (months to years) or 0-4°C for short term (days to weeks)	[1]
Storage (in DMSO)	-80°C for up to 6 months or -20°C for up to 1 month	[5][6]

Experimental Protocol: Preparation of a Chmfl-flt3-122 Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of **Chmfl-flt3-122** in DMSO. This concentration is suitable for most in vitro cell-based assays and can be further diluted to the desired working concentration.

Materials:

- Chmfl-flt3-122 powder
- Anhydrous or molecular sieves-dried DMSO (≥99.9%)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer



- Ultrasonic water bath (recommended)
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

- Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
- Equilibration: Allow the vial of **Chmfl-flt3-122** powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of Chmfl-flt3-122 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.716 mg of Chmfl-flt3-122 (Molecular Weight = 471.55).

Dissolution:

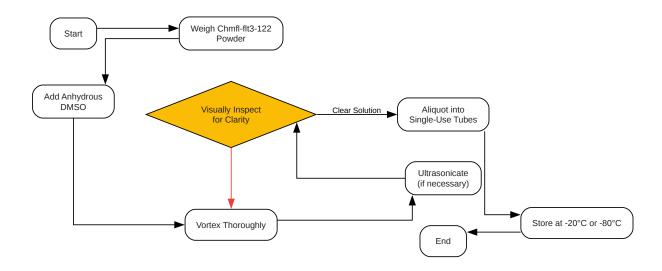
- Add the appropriate volume of DMSO to the vial containing the Chmfl-flt3-122 powder.
 For the example above, add 1 mL of DMSO.
- Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- Ultrasonication (Recommended): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[4] This will aid in breaking up any small aggregates and ensure complete dissolution.
- Visually inspect the solution to ensure it is clear and free of any particulate matter.

Aliquoting and Storage:

- To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]



Figure 1: Workflow for Dissolving Chmfl-flt3-122 in DMSO



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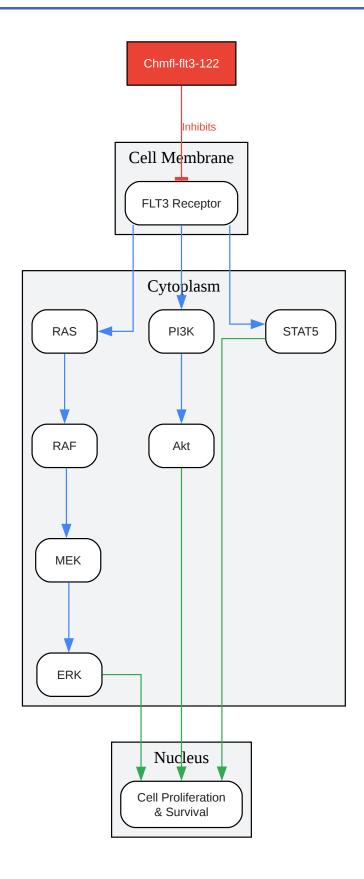
Caption: Workflow for preparing a **Chmfl-flt3-122** stock solution in DMSO.

Downstream Applications and Signaling Pathway

Chmfl-flt3-122 is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[7] It has demonstrated significant activity against FLT3-ITD (internal tandem duplication) mutations, which are common in acute myeloid leukemia (AML).[2] The dissolved **Chmfl-flt3-122** can be used in various in vitro and in vivo studies to investigate its effects on FLT3 signaling pathways and its potential as a therapeutic agent. Inhibition of FLT3 by **Chmfl-flt3-122** leads to the induction of apoptosis by arresting the cell cycle in the G0/G1 phase.[3]

Figure 2: Simplified FLT3 Signaling Pathway Inhibition by Chmfl-flt3-122





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Caption: Chmfl-flt3-122 inhibits the FLT3 signaling pathway.



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